5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Description
This compound is a pyrazole derivative functionalized with three key groups:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A pinacol boronic ester, critical for Suzuki-Miyaura cross-coupling reactions .
- 1-{[2-(Trimethylsilyl)ethoxy]methyl (SEM) group: A hydrolytically sensitive protecting group that improves solubility in organic solvents and stabilizes reactive intermediates during synthesis .
Molecular Formula: C₁₇H₂₄BFN₂O₃Si
Molecular Weight: ~372.9 g/mol (calculated).
Key Applications: Intermediate in pharmaceutical synthesis, particularly for boron-containing therapeutics or agrochemicals.
Properties
Molecular Formula |
C15H28BFN2O3Si |
|---|---|
Molecular Weight |
342.29 g/mol |
IUPAC Name |
2-[[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H28BFN2O3Si/c1-14(2)15(3,4)22-16(21-14)12-10-18-19(13(12)17)11-20-8-9-23(5,6)7/h10H,8-9,11H2,1-7H3 |
InChI Key |
QOMYAYNMQODBLG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)COCC[Si](C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (Key Intermediate)
- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (pyrazole boronic acid pinacol ester)
- Alkylation of the pyrazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
- Base-mediated reaction in polar aprotic solvent under inert atmosphere
| Parameter | Details |
|---|---|
| Starting material | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.2 g, 41 mmol) |
| Alkylating agent | 2-(Trimethylsilyl)ethoxymethyl chloride (7.8 mL, 43 mmol) |
| Base | Potassium carbonate (12 g, 82 mmol) |
| Solvent | 1-Methylpyrrolidin-2-one (NMP), 60 mL |
| Temperature | Room temperature (approx. 20 °C) |
| Reaction time | 16 hours |
| Atmosphere | Nitrogen (inert) |
| Work-up | Dilution with ethyl acetate, washes with saturated sodium bicarbonate, water, brine; drying over sodium sulfate; concentration under reduced pressure |
| Yield | 86% (11.4 g) as clear yellowish oil |
- The reaction proceeds via nucleophilic substitution of the pyrazole nitrogen on the SEM chloride.
- Potassium carbonate serves as a mild base to deprotonate the pyrazole nitrogen.
- NMP is chosen for its high polarity and ability to dissolve both organic and inorganic reagents.
- The inert atmosphere prevents oxidation or moisture interference.
Reference:
- Patent WO2011/149874 by Schering Corporation et al. details this synthetic step with high yield and reproducibility.
Alternative Synthetic Routes and Optimization
- Microwave-assisted synthesis: Accelerates reaction times for N-SEM protection and borylation steps.
- Continuous flow synthesis: Enhances reproducibility and scalability, particularly for the borylation and protection steps.
- Use of different bases: Cesium carbonate or sodium hydride may be employed depending on substrate reactivity.
- Solvent variations: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been tested as alternatives to NMP.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole boronic ester synthesis | 5-bromo-1H-pyrazole + bis(pinacolato)diboron, Pd catalyst, base, solvent | 70-90 | Miyaura borylation |
| N-SEM protection | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + SEM-Cl, K2CO3, NMP, rt, 16 h | 86 | Mild base, inert atmosphere |
| Fluorination (if post-borylation) | Electrophilic fluorination agents, mild conditions | Variable | Usually fluorine introduced pre-borylation |
- The pinacol boronic ester group confers stability and facilitates Suzuki coupling reactions, enabling further functionalization of the pyrazole core.
- The SEM protecting group is stable under various reaction conditions but can be selectively removed under mild acidic conditions, allowing for orthogonal protection strategies.
- Fluorine substitution on the pyrazole ring enhances metabolic stability and modulates electronic properties, beneficial for pharmaceutical applications.
- Optimization of reaction conditions (base, solvent, temperature) has been critical to maximize yields and purity, as documented in patents and peer-reviewed studies.
The preparation of 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole involves strategic multi-step synthesis combining pyrazole boronic ester formation, N-SEM protection, and fluorine incorporation. The most documented and efficient method includes alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions in NMP, yielding the protected boronic ester in high yield (86%). Fluorine is typically introduced at the pyrazole ring formation stage or via selective fluorination prior to borylation. This synthetic route is supported by patent literature and chemical databases, ensuring a robust and reproducible method for producing this valuable compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorine atom and the dioxaborolane ring can participate in oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the dioxaborolane group, resulting in reduced forms of the compound.
Substitution: The fluorine atom and the trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in material science and the production of advanced materials.
Mechanism of Action
The mechanism by which 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The fluorine atom and the dioxaborolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Compound A : 1-(Difluoromethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
- Formula : C₁₀H₁₅BF₂N₂O₂
- Molecular Weight : 244.05 g/mol .
- Key Differences : Replaces the 5-fluoro and SEM groups with a difluoromethyl substituent. Lacks the SEM group, reducing steric hindrance but offering lower stability under acidic conditions.
- Applications : Likely used in cross-coupling reactions where minimal steric bulk is advantageous.
Compound B : 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-(1-(3-(Trifluoromethyl)Phenyl)Ethyl)-1H-Pyrazole
- Formula : C₁₈H₂₂BF₃N₂O₂
- Molecular Weight : 366.19 g/mol .
- Key Differences : Features a trifluoromethylphenyl ethyl group instead of the SEM and 5-fluoro substituents. The electron-withdrawing CF₃ group enhances electrophilic reactivity in cross-couplings.
- Applications: Potential use in fluorinated drug candidates.
Compound C : 3-Methoxy-1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
Physicochemical and Reactivity Comparisons
Table 1: Physicochemical Properties
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
Biological Activity
The compound 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available scientific literature and research findings.
Chemical Structure and Properties
The structure of the compound is characterized by the following key features:
- A fluoro group at the 5-position of the pyrazole ring.
- A tetramethyl dioxaborolane moiety that may contribute to its reactivity and biological interactions.
- An ethoxy group that enhances solubility and possibly alters pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows it to participate in chemical reactions typical of boronic acids, such as:
- Suzuki-Miyaura coupling , which is significant in medicinal chemistry for synthesizing complex molecules.
- Potential interactions with enzymes or receptors due to its unique structural features.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole exhibit significant antitumor properties. Research has shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit specific kinases involved in cancer progression. For example:
- IC50 values for inhibition of certain kinases were reported in the range of nanomolar concentrations, indicating potent activity.
Case Study 1: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 60 |
| 50 | 30 |
Case Study 2: Enzyme Inhibition Assay
In a series of enzyme inhibition assays, the compound was tested against various kinases. The results indicated significant inhibition with an IC50 value of approximately 50 nM for one target kinase.
| Kinase | IC50 (nM) |
|---|---|
| Target Kinase A | 50 |
| Target Kinase B | >1000 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves coupling a pyrazole core with a boronic ester moiety under Suzuki-Miyaura conditions. For example, boronic ester intermediates (e.g., pinacol esters) are reacted with halogenated pyrazoles using palladium catalysts . Key factors include:
-
Solvent choice : Ethanol or methanol under reflux improves solubility and reaction efficiency .
-
Temperature : Heating (60–80°C) accelerates coupling but may require inert atmospheres to prevent boronic ester hydrolysis .
-
Protecting groups : The SEM (2-(trimethylsilyl)ethoxymethyl) group is introduced via alkylation of the pyrazole nitrogen using SEM-Cl and a base like NaH .
Synthesis Example Solvent Temp (°C) Catalyst Yield (%) Reference Boronic ester coupling Ethanol 78 Pd(PPh₃)₄ 78 SEM protection THF 0–25 NaH 85–90
Q. Which characterization techniques are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the SEM group (δ ~3.5–5.5 ppm for -OCH₂- and δ ~0 ppm for trimethylsilyl) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ observed at m/z 468.15 in related pyrazole derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in pyrazole substitution .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Moisture sensitivity : Store under argon or nitrogen at –20°C to prevent hydrolysis of the boronic ester .
- Light sensitivity : Use amber glassware to protect the SEM group from UV degradation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts, while recrystallization in ethanol improves purity .
Advanced Research Questions
Q. How can the boronic ester moiety be leveraged in Suzuki-Miyaura cross-coupling reactions, and what optimization strategies are recommended?
- Methodological Answer :
- Coupling partners : React with aryl halides (e.g., bromopyridines) to form biaryl structures. Use Pd(OAc)₂ (1–5 mol%) with SPhos ligand for sterically hindered substrates .
- Base selection : K₂CO₃ or Cs₂CO₃ in aqueous ethanol enhances coupling efficiency .
- Troubleshooting : Monitor for protodeboronation (common in electron-deficient systems) via TLC and adjust pH to neutral .
Q. What are the common side reactions or byproducts during synthesis, and how can they be mitigated?
- Methodological Answer :
- Boronic ester hydrolysis : Detectable via ¹¹B NMR (δ ~30 ppm for boronic acid). Use anhydrous solvents and molecular sieves to suppress .
- SEM group cleavage : Acidic conditions (e.g., HCl/THF) remove SEM, but premature deprotection can occur if reaction pH < 5. Optimize base strength (e.g., use K₂CO₃ instead of NaOH) .
- Side product table :
| Byproduct | Cause | Mitigation |
|---|---|---|
| Deboronated pyrazole | Protodeboronation | Neutral pH, inert atmosphere |
| SEM-deprotected intermediate | Acidic impurities | Pre-purify reagents |
Q. What role does the SEM protecting group play in the compound’s reactivity during multi-step syntheses?
- Methodological Answer :
- Steric shielding : The SEM group blocks nucleophilic attack on the pyrazole nitrogen, enabling selective functionalization at the boronic ester site .
- Stability : SEM resists basic conditions (e.g., Suzuki coupling) but is cleavable with TBAF (tetrabutylammonium fluoride) for downstream modifications .
- Case study : In a related pyrazole-thiazole hybrid, SEM protection allowed regioselective alkylation without competing side reactions .
Data Contradiction Analysis
- Discrepancy in yields : reports 78% yield for pyrazole-thiazole hybrids, while other protocols (e.g., SEM protection) achieve >85% . This variance may stem from differences in steric hindrance or catalyst loading. Researchers should optimize ligand-to-palladium ratios and reaction times for specific substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
